N-(2-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
The compound N-(2-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide features a pyrazolo[1,5-a]pyrazine core substituted with a 2-methoxyphenyl group at position 2 and a sulfanyl acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-ethylphenyl group. This structure combines a heterocyclic scaffold with electron-donating (methoxy) and hydrophobic (ethylphenyl) substituents, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-16-8-4-6-10-18(16)25-22(28)15-30-23-20-14-19(26-27(20)13-12-24-23)17-9-5-7-11-21(17)29-2/h4-14H,3,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXMLQMMHCMPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
Structure and Composition
The compound consists of several key structural components:
- 2-Ethylphenyl group : This aromatic ring contributes to the compound's lipophilicity and potential interaction with biological membranes.
- Pyrazolo[1,5-a]pyrazine moiety : Known for various pharmacological activities, this heterocyclic structure may influence the compound's biological effects.
- Sulfanyl group : This functional group can participate in redox reactions and may enhance the compound's reactivity.
- Acetamide functional group : This moiety is often associated with biological activity, particularly in drug design.
The molecular formula is with a molecular weight of approximately 422.51 g/mol, indicating a complex structure that can engage in multiple interactions within biological systems.
Table 1: Structural Features
| Component | Description |
|---|---|
| 2-Ethylphenyl | Aromatic ring contributing to lipophilicity |
| Pyrazolo[1,5-a]pyrazine | Heterocyclic structure with potential pharmacological effects |
| Sulfanyl group | Participates in redox reactions |
| Acetamide | Commonly associated with biological activity |
Comparative Analysis with Related Compounds
Research on structurally related compounds has provided insights into possible biological activities. For instance:
| Compound Name | Biological Activity |
|---|---|
| N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Potential anticancer activity |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Anti-inflammatory effects |
| 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Antidepressant properties |
These comparisons highlight the potential for this compound to exhibit similar pharmacological effects.
Case Studies and Research Findings
Currently, there is a lack of direct studies focusing exclusively on the biological activity of this compound. However, related compounds have shown promising results in various assays:
- Anticancer Studies : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory Activity : Some analogs have been evaluated for their ability to reduce inflammation in animal models.
- Neuropharmacological Effects : Certain derivatives have been investigated for antidepressant-like activities in behavioral models.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Variations
The pyrazolo[1,5-a]pyrazine core distinguishes the target compound from analogs with pyrazolo[1,5-a]pyrimidine (e.g., F-DPA and DPA-714 in ) or triazolopyrimidine scaffolds ().
Table 1: Core Heterocycle Comparison
Substituent Effects on Physicochemical Properties
- Methoxy vs.
- Acetamide Modifications : Replacement of the 2-ethylphenyl group with a trifluoromethylphenyl group () introduces strong electron-withdrawing effects, which could enhance metabolic stability .
Table 2: Substituent Impact on Properties
| Compound (Evidence ID) | R1 (Pyrazine Position 2) | R2 (Acetamide Nitrogen) | LogP (Predicted) | Water Solubility |
|---|---|---|---|---|
| Target compound (18) | 2-Methoxyphenyl | 2-Ethylphenyl | ~3.5 | Moderate |
| 2-{[2-(4-Chlorophenyl)... (9) | 4-Chlorophenyl | 3-Methylsulfanylphenyl | ~4.0 | Low |
| N-(4-Bromo-3-methylphenyl)... (19) | 4-Chlorophenyl | 4-Bromo-3-methylphenyl | ~4.5 | Very Low |
| 2-{[2-(2-methoxyphenyl)... (18) | 2-Methoxyphenyl | 2-Trifluoromethylphenyl | ~3.8 | Moderate |
Preparation Methods
Cyclization of Hydrazine Derivatives
A mixture of 2-(2-methoxyphenyl)hydrazine (1.0 equiv) and 1,3-diketone (1.2 equiv) in ethanol with acetic acid (6 equiv) is heated at 130°C under oxygen for 18 hours. This forms the pyrazolo[1,5-a]pyrazine intermediate 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-ol with >75% yield after recrystallization.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 130°C |
| Catalyst | Acetic acid |
| Reaction Time | 18 hours |
| Yield | 75–82% |
Introduction of the Sulfanyl Group
The sulfanyl moiety is introduced via nucleophilic substitution at the 4-position of the pyrazolo[1,5-a]pyrazine core.
Thiolation Using Potassium Thioacetate
The intermediate 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-ol (1.0 equiv) is treated with potassium thioacetate (1.5 equiv) in DMF at 80°C for 6 hours. This replaces the hydroxyl group with a thioacetate group, which is subsequently hydrolyzed to a thiol using NaOH (2.0 equiv) in methanol.
Optimization Insights:
-
Solvent Choice : DMF enhances nucleophilicity compared to THF or DMSO.
-
Temperature : Reactions below 70°C result in incomplete substitution (yield <50%).
Formation of the Acetamide Side Chain
The acetamide side chain is coupled to the sulfanyl-pyrazolo[1,5-a]pyrazine intermediate via a two-step alkylation and amidation sequence.
Alkylation with Chloroacetamide
The thiol intermediate (1.0 equiv) reacts with 2-chloro-N-(2-ethylphenyl)acetamide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at room temperature for 24 hours. This yields the target compound after purification by column chromatography (hexane:ethyl acetate, 6:4).
Critical Data:
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Reaction Time | 15–24 hours |
| Yield | 68–72% |
Mechanistic Analysis and Side Reactions
Competing Pathways During Cyclization
The cyclization step may produce byproducts if diketones with β-hydrogens are used, leading to aldol condensation. Using 1,3-diketones without β-hydrogens (e.g., acetylacetone) suppresses this issue.
Sulfanyl Group Stability
The thiol intermediate is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during reactions. Adding antioxidants like BHT (0.1 wt%) improves stability.
Purification and Characterization
Chromatographic Techniques
The final product is purified using silica gel chromatography (eluents: hexane/ethyl acetate) with >95% purity confirmed by HPLC.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.52 (s, 2H, SCH₂), 7.12–8.05 (m, 11H, aromatic).
Comparative Analysis of Synthetic Routes
Route optimization prioritizes the cyclization and alkylation steps due to their high yields and cost efficiency.
Scale-Up Considerations
Q & A
Q. Key Conditions :
- Temperature control : Reactions often require refluxing in solvents like DMF or THF at 80–110°C .
- Catalysts : Use of bases (e.g., K₂CO₃) to facilitate nucleophilic substitutions .
- Purification : Column chromatography or recrystallization to isolate the final compound (>95% purity) .
How can researchers validate the structural integrity of this compound?
Q. Analytical Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and absence of impurities .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Tip : For ambiguous peaks in NMR, use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
What experimental models are suitable for evaluating its pharmacological activity?
Q. Biological Screening Approaches
- Enzyme Inhibition Assays : Test against kinases, cyclooxygenases, or cholinesterases using fluorometric/colorimetric substrates .
- Cell-Based Assays :
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory : Measure cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
- In Vivo Models : Rodent models for pharmacokinetics (e.g., bioavailability, half-life) .
Data Interpretation : Use dose-response curves and statistical tools (e.g., ANOVA) to validate efficacy .
How can contradictory results in biological assays be resolved?
Q. Advanced Data Analysis
- Dose Optimization : Test a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects .
- Metabolic Stability : Use liver microsomes to assess compound degradation, which may explain variability in vivo .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to purported targets .
Case Study : If cytotoxicity varies across cell lines, evaluate differences in membrane permeability (e.g., via PAMPA assays) .
What computational methods predict structure-activity relationships (SAR) for this compound?
Q. Advanced Computational Modeling
- Molecular Docking : Use AutoDock Vina or Schrödinger to map interactions with target proteins (e.g., kinases) .
- QSAR Models : Train regression models on analogs’ biological data to predict activity .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications .
Validation : Cross-check predictions with experimental IC₅₀ values from related pyrazolo-pyrazine derivatives .
What strategies improve yield in the final coupling step?
Q. Reaction Optimization
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Catalyst Selection : Transition metals (e.g., Pd(PPh₃)₄) for Suzuki couplings or Ullmann reactions .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts .
Example : A 15% yield increase was reported using DMF at 100°C vs. THF at 80°C in analogous sulfanyl-acetamide syntheses .
How is stability assessed under physiological conditions?
Q. Preclinical Stability Studies
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Plasma Stability : Measure half-life in human plasma at 37°C .
- Light/Thermal Stability : Accelerated stability testing (40°C/75% RH) per ICH guidelines .
Mitigation : Modify labile groups (e.g., methoxy to trifluoromethyl) based on stability data .
What are the key differences in activity between this compound and its analogs?
Q. Comparative SAR Table
Key Insight : Electron-donating groups (e.g., methoxy) enhance target binding affinity compared to halogens .
How are synthetic byproducts identified and minimized?
Q. Advanced Analytical Workflows
- LC-MS/MS : Detect trace impurities (<0.1%) and assign structures via fragmentation .
- Reaction Monitoring : Use in-situ FTIR to track intermediate formation and optimize reaction time .
- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., solvent ratio, catalyst loading) .
Example : Reducing equivalents of coupling agent from 1.5 to 1.2 decreased dimerization byproducts by 30% .
What in silico tools guide toxicity profiling early in development?
Q. Computational Toxicology
- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability, CYP inhibition, and hERG liability .
- Pro-Tox II : Predict organ-specific toxicity (e.g., hepatotoxicity) based on structural alerts .
- Molecular Dynamics : Simulate metabolite formation via cytochrome P450 enzymes .
Validation : Compare predictions with Ames test (mutagenicity) and micronucleus assay (genotoxicity) results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
